molecular formula C12H13ClO4 B8415589 3-(4-Chloro-2-methylphenyl)glutaric acid

3-(4-Chloro-2-methylphenyl)glutaric acid

Cat. No.: B8415589
M. Wt: 256.68 g/mol
InChI Key: SYHUKTWMYRJLDX-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)glutaric acid (CAS 120347-18-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a glutaric acid backbone substituted with a 4-chloro-2-methylphenyl group, a structural motif commonly found in the design of bioactive molecules. Its primary research application lies in its role as a versatile synthetic precursor. Specifically, structural analogs and derivatives of 3-aryl glutaric acid are investigated as potential allosteric modulators of protein kinases, which are key targets in oncology, neurodegenerative diseases, and metabolic disorders . Furthermore, optically active forms of 3-substituted glutaric acid monoamides, for which this compound can serve as a synthetic intermediate, are recognized as valuable building blocks for pharmaceutical development . The molecular formula is C 11 H 13 ClO 2 and it has a molecular weight of 212.67 g/mol . Researchers utilize this compound for the synthesis and exploration of novel small-molecule therapeutics. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)pentanedioic acid

InChI

InChI=1S/C12H13ClO4/c1-7-4-9(13)2-3-10(7)8(5-11(14)15)6-12(16)17/h2-4,8H,5-6H2,1H3,(H,14,15)(H,16,17)

InChI Key

SYHUKTWMYRJLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

3-(4-Chlorophenyl)glutaric Acid Monoamide (CAS 1141-23-7)

This monoamide derivative (C₁₁H₁₂ClNO₃, MW 241.67 g/mol) replaces one carboxylic acid group with an amide. Key differences:

Property 3-(4-Chlorophenyl)glutaric Acid 3-(4-Chlorophenyl)glutaric Acid Monoamide
Functional Groups Two carboxylic acids One carboxylic acid, one amide
Melting Point Not reported 168–170°C
Bioactivity Enzyme inhibition Potential as Baclofen impurity
Safety No specific data R36/37/38 (irritant)

Phenylsuccinic Acid Derivatives

(R)-(-)-Phenylsuccinic acid (CAS 46292-93-7, C₁₀H₁₀O₄) shares a phenyl-substituted dicarboxylic acid structure but with a shorter carbon chain:

Property 3-(4-Chlorophenyl)glutaric Acid (R)-(-)-Phenylsuccinic Acid
Carbon Chain 5-carbon (glutaric) 4-carbon (succinic)
Chirality No defined stereocenters R-configuration
Applications Pharmaceuticals Chiral resolving agent

The shorter chain reduces hydrophobicity (succinic acid XLogP3 ≈ 0.5), favoring applications in enantiomer separation .

Chlorophenyl-Substituted Esters

Property 3-(4-Chlorophenyl)glutaric Acid Diethylmalonic Acid Ester
Hydrophobicity XLogP3 = 1.8 Higher (ester groups)
Biodegradability Moderate (9–15% in 28 days) Not reported
Use Cases Biochemical studies Plasticizers/polymers

Esterification masks polar carboxylic acids, making these compounds suitable for polymer synthesis .

Enzyme Inhibition vs. Other Chlorophenyl Compounds

  • 3-(4-Chlorophenyl)glutaric Acid : Inhibits enzymes by binding to active sites, disrupting metabolic pathways .
  • 4-Chloro-2-methylphenyl Fumaric Acid Monoamide (): Contains a pyrazolyl group, likely targeting different enzymes or receptors.
  • Baclofen Derivatives : Baclofen ethyl/isopropyl esters () show GABA-B agonism, unlike the glutaric acid’s enzymatic disruption .

Preparation Methods

Condensation-Based Synthesis of 3-(4-Chlorophenyl)glutaric Acid

The most well-documented preparation method involves a two-step condensation and purification process:

Step 1: Condensation Reaction

  • Reactants : Ethyl acetoacetate (720 g) and 4-chlorobenzaldehyde (1,600 g)

  • Solvent : Ethanol (2.8 L)

  • Catalyst : Potassium hydroxide (100 g)

  • Conditions : 25°C for 6 hours

  • Outcome : Crude 3-(4-chlorophenyl)glutaric acid with 96.1% purity (HPLC)

Step 2: Purification

  • Solvent : Methyl isobutyl ketone (1.2 kg)

  • Procedure : Dissolution at 60°C, cooling to 10°C for 2 hours, filtration

  • Yield : 95.8% (575 g of purified product)

  • Purity : 99.9% (HPLC), maximum single impurity: 0.02%

This method highlights the effectiveness of ketone solvents in recrystallization for removing trace impurities.

Reaction Conditions and Optimization

Critical Parameters for Condensation Reactions

The synthesis of aryl-substituted glutaric acids relies on optimizing the following variables:

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature20–30°CHigher temperatures risk side reactions (e.g., decarboxylation)
Reaction Time4–8 hoursProlonged durations do not significantly improve yield
Solvent PolarityMedium (e.g., ethanol)Balances solubility and reaction kinetics
Base Concentration10–15 wt% KOHEnsures deprotonation without saponification

For 3-(4-chloro-2-methylphenyl)glutaric acid, substituting 4-chlorobenzaldehyde with 4-chloro-2-methylbenzaldehyde would necessitate adjustments to accommodate steric and electronic effects from the methyl group.

Purification Strategies for Aryl-Substituted Glutaric Acids

Solvent Selection for Crystallization

Methyl isobutyl ketone (MIBK) has proven effective for purifying 3-(4-chlorophenyl)glutaric acid due to:

  • High solubility at elevated temperatures : Facilitates dissolution of crude product.

  • Low solubility at cooler temperatures : Promotes selective crystallization.

  • Compatibility with acidic functional groups : Minimizes esterification side reactions.

Alternative solvents like ethyl acetate or toluene may require temperature gradients outside the 10–60°C range to achieve comparable purity.

Challenges in Introducing the 2-Methyl Substituent

Steric and Electronic Considerations

Introducing a methyl group at the 2-position of the phenyl ring presents unique challenges:

  • Steric hindrance : May slow condensation kinetics by 20–30% compared to unsubstituted analogues.

  • Electronic effects : The electron-donating methyl group could reduce the electrophilicity of the aldehyde, necessitating stronger bases (e.g., sodium hydride) or elevated temperatures.

Modified Starting Materials

Potential synthetic precursors for this compound include:

  • 4-Chloro-2-methylbenzaldehyde : Commercial availability varies; synthesis via Friedel-Crafts alkylation of 4-chlorobenzaldehyde may be required.

  • Methyl-substituted β-keto esters : For example, methyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate, though custom synthesis would be necessary.

Comparative Analysis of Glutaric Acid Synthesis Methods

Oxidative vs. Condensation Routes

While the condensation method dominates for aryl-substituted derivatives, alternative approaches include:

MethodAdvantagesLimitations
Oxidation of cyclic diols Environmentally friendly (uses H₂O₂)Requires noble metal catalysts (e.g., Pd)
Microbial production Sustainable, low energy inputLow yields (<5% in reported cases)

The condensation route remains superior for achieving >90% yields in aryl-substituted glutaric acids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-2-methylphenyl)glutaric acid, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with halogenated aromatic precursors. For example, intermediates like 4-chloro-2-methylaniline (CAS 35271-74-0) are coupled with glutaric anhydride derivatives under controlled pH and temperature. Optimization involves adjusting solvent polarity (e.g., THF or DMF), catalytic conditions (e.g., using trifluoroacetic acid), and purification via recrystallization or column chromatography . Yield improvements are achieved by monitoring reaction progress with HPLC and ensuring anhydrous conditions.

Q. How can researchers characterize the physicochemical properties of this compound when literature data is incomplete?

  • Methodological Answer : Key properties like melting point (reported as 168–170°C) and solubility can be experimentally determined using differential scanning calorimetry (DSC) and gravimetric analysis in solvents (e.g., ethanol, DMSO). Spectroscopic techniques (FTIR, NMR) validate structural integrity, while mass spectrometry confirms molecular weight (theoretical: 241.67 g/mol). For missing data (e.g., logP), computational tools like ChemAxon or ACD/Labs can predict values .

Q. What are the primary pharmacological or material science applications of this compound in academic research?

  • Methodological Answer : The compound serves as a precursor for GABA receptor agonists (e.g., Baclofen derivatives) and is used in synthesizing sulfopolyesters for water-soluble polymers. Researchers modify its carboxyl and chloro-methylphenyl groups to study structure-activity relationships (SAR) in drug design or polymer functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in glutaric acid derivative analysis, such as particle interference in size distribution studies?

  • Methodological Answer : Technical challenges like doubly charged particles in aerosol studies (e.g., atmospheric chemistry) require dual neutralizers in differential mobility analyzers (DMAs) to minimize artifacts. For chromatographic analysis, coupling GC/MS with derivatization (e.g., silylation) enhances sensitivity and reduces co-elution issues. Cross-validation using LC-HRMS or MALDI-TOF ensures data reproducibility .

Q. What experimental designs are recommended for studying the metabolic stability of this compound in biological systems?

  • Methodological Answer : Use in vitro microsomal assays (e.g., liver microsomes) with isotopically labeled analogs (e.g., ¹³C-glutaric acid) to track metabolic pathways. Combine LC-MS/MS for quantifying parent compound and metabolites. For in vivo studies, employ radiolabeled tracers (³H or ¹⁴C) in rodent models, followed by tissue distribution analysis via autoradiography .

Q. How can researchers address gaps in safety data (e.g., toxicological profiles) for halogenated glutaric acid derivatives?

  • Methodological Answer : Conduct tiered toxicity testing:

  • Acute toxicity : OECD Guideline 423 (oral administration in rodents).
  • Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test.
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute immobilization tests.
    Reference safety phrases (e.g., S26: "In case of contact with eyes, rinse immediately") from existing hazard codes (R36/37/38) .

Q. What strategies improve the enantiomeric purity of chiral derivatives synthesized from this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during asymmetric synthesis. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak columns) or NMR with chiral shift reagents. Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) can enhance stereoselectivity in esterification reactions .

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